N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide
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Overview
Description
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide is a synthetic organic compound characterized by its unique structure, which includes a cyanomethyl group, a 4-cyanophenyl group, and a propylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyanomethyl Intermediate: This step involves the reaction of a suitable precursor with cyanide to introduce the cyanomethyl group.
Amidation Reaction: The cyanomethyl intermediate is then reacted with 4-cyanophenylformamide under specific conditions to form the desired amide bond.
Introduction of the Propylacetamide Group: Finally, the propylacetamide group is introduced through a reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Research may include its efficacy as a therapeutic agent, its mechanism of action, and its potential side effects.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-ethylacetamide
- N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-butylacetamide
- N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-isopropylacetamide
Uniqueness
Compared to similar compounds, N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-cyano-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-2-8-19(9-7-16)14(20)11-18-15(21)13-5-3-12(10-17)4-6-13/h3-6H,2,8-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRALUKPHSNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CNC(=O)C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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